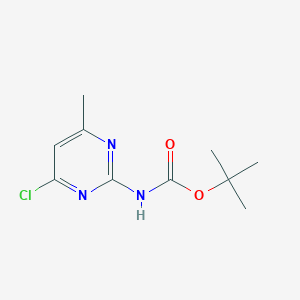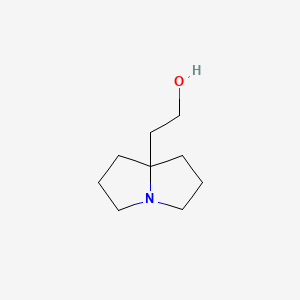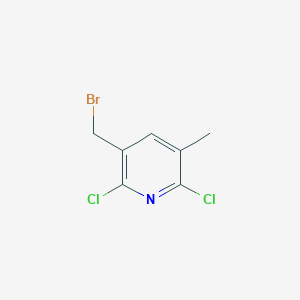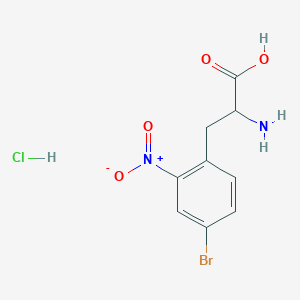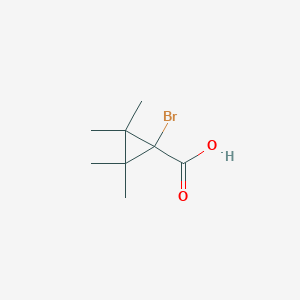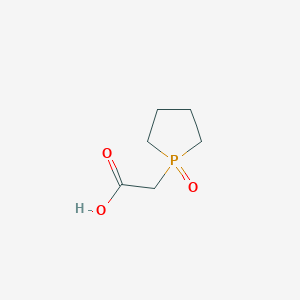
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid is a synthetic compound that belongs to the family of phosphorous-containing organic compounds. It has the molecular formula C6H11O3P and a molecular weight of 162.1. This compound is known for its unique structure, which includes a phospholan ring and an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid typically involves the reaction of phosphorous-containing reagents with acetic acid derivatives. One common method involves the use of phosphorous acid (H3PO3) and phosphorus trichloride (PCl3) in the presence of a suitable solvent and under controlled temperature conditions . The reaction is carried out by heating the mixture to form a homogeneous liquid, followed by the addition of PCl3 and further heating to complete the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: The phospholan ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phospholan compounds.
Aplicaciones Científicas De Investigación
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying phosphorous metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for phosphorous-containing enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid include:
Phosphonic acids: Compounds with similar phosphorous-containing functional groups.
Phospholanes: Compounds with similar ring structures but different substituents.
Uniqueness
What sets this compound apart is its unique combination of a phospholan ring and an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H11O3P |
|---|---|
Peso molecular |
162.12 g/mol |
Nombre IUPAC |
2-(1-oxo-1λ5-phospholan-1-yl)acetic acid |
InChI |
InChI=1S/C6H11O3P/c7-6(8)5-10(9)3-1-2-4-10/h1-5H2,(H,7,8) |
Clave InChI |
PNDDEWGXCFJNQC-UHFFFAOYSA-N |
SMILES canónico |
C1CCP(=O)(C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
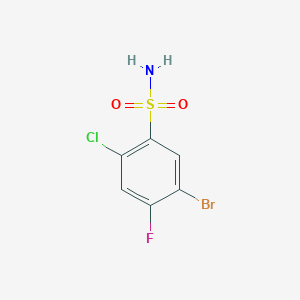
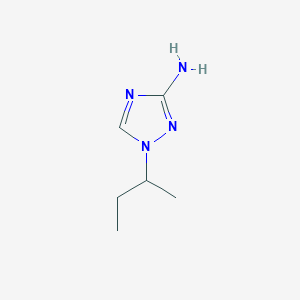
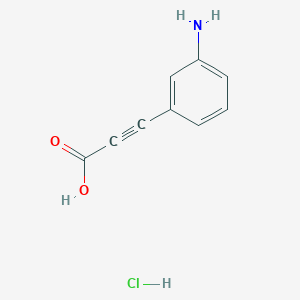
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
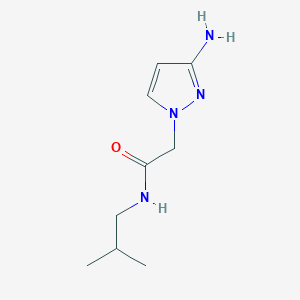

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
